molecular formula C9H13NO3 B163850 4-(Aminomethyl)-3,5-dimethoxyphenol CAS No. 130632-98-3

4-(Aminomethyl)-3,5-dimethoxyphenol

Cat. No.: B163850
CAS No.: 130632-98-3
M. Wt: 183.2 g/mol
InChI Key: YHGWPVRGCLHGNG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,5-dimethoxyphenol is an organic compound with the molecular formula C9H13NO3 It is a phenolic compound characterized by the presence of an aminomethyl group and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,5-dimethoxyphenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by the reduction of 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the aminomethyl group may produce primary amines.

Scientific Research Applications

4-(Aminomethyl)-3,5-dimethoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,5-dimethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can form covalent bonds with nucleophiles. These interactions can affect the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3,5-dimethoxyphenol is unique due to the presence of both aminomethyl and methoxy groups on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(aminomethyl)-3,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGWPVRGCLHGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CN)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641068
Record name 4-(Aminomethyl)-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130632-98-3
Record name 4-(Aminomethyl)-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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